molecular formula C14H11ClN4 B3037365 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine CAS No. 477870-08-9

7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine

Cat. No. B3037365
CAS RN: 477870-08-9
M. Wt: 270.72 g/mol
InChI Key: GPYISKGLYRRGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-N-(3-pyridinylmethyl)-4-quinazolinamine (7-CNQ) is a chemical compound that belongs to the quinazolinamine class of compounds. It is a white crystalline solid with a molecular weight of 243.6 g/mol and a melting point of 265-266°C. 7-CNQ is a versatile compound that has been used in a variety of scientific research applications. It has been studied for its potential to be used as a precursor to various drugs and pharmaceuticals, as well as its ability to act as a ligand for metal ions.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Activity : A derivative of 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, specifically 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one, showed remarkable activity against CNS SNB-75 Cancer cell line. This suggests its potential as an antitumor agent targeting EGFR-tyrosine kinase (Noolvi & Patel, 2013).

Antimalarial Effects

  • Antimalarial Activity : N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which are structurally related to 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, have been synthesized and shown to have general antimalarial activity (Elslager et al., 1981).

Imaging Applications

  • EGFR-TK Imaging for Cancer : Derivatives of quinazoline, like 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, have been used in the development of technetium-99m biomarkers for imaging EGFR-tyrosine kinase, relevant in cancer diagnostics (Fernandes et al., 2008).

Potential as Anti-Breast Cancer Agent

  • Discovery of Potent Anti-tumor Agents : 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, related to 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, has shown significant biological activities and anti-breast cancer potential (Chen et al., 2013).

Study of Conformers in Biopharmaceuticals

  • Conformers of AG-1478 : AG-1478, structurally related to 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, has been studied for its UV-Vis absorption spectra, providing insights into the structure and behavior of these types of compounds in biopharmaceutical applications (Khattab et al., 2016).

Evaluation in Pediatric Oncology

  • Use in Pediatric Oncology : Gefitinib, a 4-anilinoquinazoline derivative like 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, has been evaluated for treating refractory solid tumors and central nervous system malignancies in pediatric patients (Freeman et al., 2006).

Synthesis and Biological Activities

  • Synthesis and Medicinal Applications : Novel synthesis methods have been developed for compounds like 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, showing potential biological activities in medicine (Ouyang et al., 2016).

properties

IUPAC Name

7-chloro-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-3-4-12-13(6-11)18-9-19-14(12)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYISKGLYRRGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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